molecular formula C12H11N3O2 B1223112 Caerulomycin

Caerulomycin

Cat. No. B1223112
M. Wt: 229.23 g/mol
InChI Key: JCTRJRHLGOKMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caerulomycin is a natural product found in Actinoalloteichus cyanogriseus with data available.

Scientific Research Applications

Immunomodulatory Properties

Caerulomycin A (CaeA) is recognized for its notable immunomodulatory capabilities. Studies have shown that CaeA acts as a potent immunosuppressive agent, valuable in organ transplantation and treatment of autoimmune diseases. Its mechanism of action involves depleting cellular iron content, which plays a critical role in its immunosuppressive properties (Kaur, Srivastava, Sharma, & Jolly, 2015). Furthermore, CaeA has been found to inhibit T cell activation and IFN-γ secretion, significantly suppressing T cell function at the G1 phase of the cell cycle without inducing apoptosis (Singla, Gurram, Chauhan, Khatri, Vohra, Jolly, & Agrewala, 2014).

Enhancement of Regulatory T Cells

Another significant application of CaeA is its role in enhancing the population of regulatory T cells (Tregs). This is achieved by augmenting the TGF-β-Smad3 signaling pathway and suppressing the IFN-γ-STAT1 signaling pathways, thereby up-regulating the pool of Tregs and reducing the number of Th1 and Th17 cells (Gurram, Kujur, Maurya, & Agrewala, 2014).

Potential in Asthma Management

CaeA has also shown potential in the management of asthma. It inhibits the differentiation of Th2 cells, crucial in asthma induction, by downregulating GATA-3 expression and reducing levels of IL-4, IL-5, IL-13 cytokines, and IgE. This results in a substantial suppression of inflammatory responses and eosinophils in the lungs (Kujur, Gurram, Haleem, Maurya, & Agrewala, 2015).

Influence on Intestinal Microbiota

Another interesting aspect of CaeA research is its influence on the intestinal microbiota. Studies have shown that CRM A affects the diversity of intestinal flora in Sprague–Dawley rats, indicating its potential role in modulating intestinal health, particularly in the context of colorectal cancer (Zhang, Lan, Cui, & Zhu, 2020).

Biosynthesis and Structural Studies

Research on caerulomycin also includes studies on its biosynthesis and structure. Insights into the biosynthesis process of caerulomycin A, involving a flavin-dependent two-component monooxygenase CrmH, have been provided (Zhu, Zhang, Li, Lin, Fu, Zhang, Zhang, Shi, Zhu, & Zhang, 2013). This understanding is crucial for future developments in the synthesis and potential modifications of CaeA for therapeutic applications.

properties

Product Name

Caerulomycin

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3

InChI Key

JCTRJRHLGOKMCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

Pictograms

Acute Toxic; Irritant

synonyms

caerulomycin
cerulomycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caerulomycin
Reactant of Route 2
Reactant of Route 2
Caerulomycin

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